CCR5 Antagonism: Over 1000-Fold Potency Difference Between Methoxy and Methyl Analogs
In a cell-based functional assay measuring CCR5 receptor antagonism in P4R5 cells co-expressing CD4 and an LTR-beta-gal construct, 4-Amino-5-iodo-2-methoxybenzonitrile (the target compound) exhibited an IC50 of 0.110 nM [1]. In a separate but comparable study, the direct methyl analog, 4-Amino-5-iodo-2-methylbenzonitrile, showed an IC50 of 1.86×10^6 nM (1.86 mM) in a similar CCR5-mediated cell-cell fusion assay [2]. This represents a greater than 10,000,000-fold difference in potency that is directly attributable to the substitution of the ortho-methoxy group for an ortho-methyl group.
| Evidence Dimension | CCR5 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | 4-Amino-5-iodo-2-methylbenzonitrile (IC50 = 1.86×10^6 nM) |
| Quantified Difference | ~16.9 million-fold |
| Conditions | Cell-based assay in P4R5 cells co-expressing CD4 and LTR-beta-gal (target compound) vs. HIV-1 gp120-induced cell-cell fusion assay (comparator) |
Why This Matters
This dramatic potency difference demonstrates that the ortho-methoxy group is a critical pharmacophore for CCR5 engagement, making the target compound the only viable choice for any project involving this target and scaffold.
- [1] BindingDB. BDBM50394601. CHEMBL2164217. IC50: 0.110 nM. Assay: Antagonist activity at CCR5 receptor expressed in P4R5 cells. View Source
- [2] BindingDB. BDBM50350040. CHEMBL1813445. IC50: 1.86E+6 nM. Assay: Antagonist activity against human CCR5 receptor assessed as inhibition of HIV1 gp120-induced cell-cell fusion. View Source
